![molecular formula C9H13BO3 B6301244 3-Ethyl-4-(hydroxymethyl)phenylboronic acid CAS No. 2121514-80-3](/img/structure/B6301244.png)
3-Ethyl-4-(hydroxymethyl)phenylboronic acid
Overview
Description
“3-Ethyl-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known for their stability and their ability to participate in various chemical reactions . This particular compound has an ethyl group and a hydroxymethyl group attached to the phenyl ring .
Synthesis Analysis
While specific synthesis methods for “3-Ethyl-4-(hydroxymethyl)phenylboronic acid” may not be available, boronic acids are typically synthesized through reactions involving organometallic compounds and borate esters . For instance, a common synthesis method involves the reaction of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis
The molecular structure of “3-Ethyl-4-(hydroxymethyl)phenylboronic acid” would consist of a phenyl ring with an ethyl group, a hydroxymethyl group, and a boronic acid group attached. The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Other reactions include copper-mediated trifluoromethylation and amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-4-(hydroxymethyl)phenylboronic acid” would be similar to those of other boronic acids. Boronic acids are typically solid at room temperature and have varying solubilities in different solvents . The exact properties would depend on the specific structure of the compound .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used as a boron reagent in Suzuki–Miyaura coupling . This reaction is one of the most widely-applied transition metal catalyzed carbon–carbon bond forming reactions. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Biologically Active Molecules
“3-Ethyl-4-(hydroxymethyl)phenylboronic acid” is involved in the synthesis of biologically active molecules . These include:
- Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors via Suzuki coupling reactions .
- HIV protease inhibitors with antiviral activity against drug-resistant viruses .
- Pyrrole derivatives for use as PDE4B inhibitors .
mTOR Kinase Inhibitors
This compound is used in the synthesis of Imidazo [4,5-b]pyrazin-2-ones , which are used as mTOR kinase inhibitors . These inhibitors are important in the treatment of various types of cancer.
HIV Protease Inhibitors
“3-Ethyl-4-(hydroxymethyl)phenylboronic acid” is used in the synthesis of Human immunodeficiency virus (HIV) protease inhibitors . These inhibitors are crucial in the treatment of HIV by preventing the virus from replicating in the body.
Copper-Catalyzed Transformation
This compound is involved in copper-catalyzed transformation from arylboronic acids in water . This transformation is important in various organic synthesis processes.
Synthesis of Polyurethane
“3-Ethyl-4-(hydroxymethyl)phenylboronic acid” is involved in the synthesis of polyurethane containing spindle-type chromophores . These materials have potential applications in the field of optoelectronics.
Mechanism of Action
Target of Action
3-Ethyl-4-(hydroxymethyl)phenylboronic acid, like other boronic acids, primarily targets carbon-based compounds in organic synthesis . It is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in Suzuki–Miyaura coupling . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This reaction is generally mild and functional group tolerant .
Biochemical Pathways
The primary biochemical pathway affected by 3-Ethyl-4-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The compound can also participate in other transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Pharmacokinetics
It’s known that boronic esters, including pinacol boronic esters, are generally stable and easy to handle . They are usually bench stable, easy to purify and often even commercially available . These features make them attractive for chemical transformations .
Result of Action
The result of the action of 3-Ethyl-4-(hydroxymethyl)phenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of biologically active molecules, including inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase, HIV protease inhibitors with antiviral activity against drug-resistant viruses, and Pyrrole derivatives for use as PDE4B inhibitors .
Action Environment
The action of 3-Ethyl-4-(hydroxymethyl)phenylboronic acid can be influenced by environmental factors. For example, the pH strongly influences the rate of the reaction . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
properties
IUPAC Name |
[3-ethyl-4-(hydroxymethyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,11-13H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKOEEYGZSEUFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901226707 | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-(hydroxymethyl)phenylboronic acid | |
CAS RN |
2121514-80-3 | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-ethyl-4-(hydroxymethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901226707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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